
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the indole-based synthetic cannabinoid family and has been found to exhibit high affinity and potency for cannabinoid receptors in the brain.
作用機序
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate exerts its effects by binding to and activating cannabinoid receptors in the brain. Specifically, this compound has been found to have high affinity for CB1 receptors, which are primarily located in the central nervous system. Activation of CB1 receptors by Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate results in a range of physiological and biochemical effects, including altered pain perception, appetite stimulation, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been found to exert a range of biochemical and physiological effects, primarily through activation of CB1 receptors in the brain. Some of the potential effects of Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate include:
1. Altered pain perception: Activation of CB1 receptors by Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been found to result in altered pain perception, potentially through modulation of neurotransmitter release in the brain.
2. Appetite stimulation: Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been found to stimulate appetite in animal studies, potentially through activation of CB1 receptors in the hypothalamus.
3. Modulation of neurotransmitter release: Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been found to modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate.
実験室実験の利点と制限
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
1. High potency and affinity for CB1 receptors: Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been found to be highly potent and selective for CB1 receptors, making it a useful tool for investigating the physiological and biochemical effects of cannabinoid receptor activation.
2. Low cost: Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is relatively inexpensive to synthesize, making it a cost-effective option for laboratory experiments.
Some of the limitations of Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate include:
1. Limited availability: Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is not widely available and may be difficult to obtain for laboratory experiments.
2. Potential toxicity: Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been found to have potential toxicity in animal studies, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate. Some of these include:
1. Investigating the potential therapeutic applications of Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate and other synthetic cannabinoids in the treatment of various diseases and disorders.
2. Exploring the potential for developing novel synthetic cannabinoids with improved potency and selectivity for cannabinoid receptors.
3. Investigating the long-term effects of synthetic cannabinoid use on brain function and behavior.
合成法
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is typically synthesized through a multi-step process that involves the reaction of various chemical reagents. The specific synthesis method can vary depending on the desired purity and yield of the final product. However, the most common synthesis method involves the reaction of 4-aminobenzoic acid with 2-(thiophen-3-yl)acetonitrile in the presence of a catalyst to form the intermediate product. This intermediate product is then reacted with dimethylamine and methyl chloroformate to yield the final product.
科学的研究の応用
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been found to have potential applications in scientific research due to its high affinity and potency for cannabinoid receptors in the brain. This compound has been used in various studies to investigate the physiological and biochemical effects of cannabinoid receptor activation. Some of the potential research applications of Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate include:
1. Investigating the role of cannabinoid receptors in pain perception and management.
2. Examining the effects of cannabinoid receptor activation on appetite and metabolism.
3. Exploring the potential therapeutic applications of cannabinoid receptor agonists in the treatment of various diseases and disorders.
特性
IUPAC Name |
methyl 4-[[2-(dimethylamino)-2-thiophen-3-ylethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-19(2)15(14-8-9-23-11-14)10-18-16(20)12-4-6-13(7-5-12)17(21)22-3/h4-9,11,15H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUGDSXNVGNRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900363.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2900365.png)
![N-[1-(2-Chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2900366.png)

![3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2900370.png)

![N-(1-Cyanocyclopropyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2900373.png)

![{2-[5-(4-Methoxyphenyl)-1-(methylsulfonyl)(2-pyrazolin-3-yl)]phenyl}(methylsul fonyl)amine](/img/structure/B2900376.png)

![2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B2900378.png)


